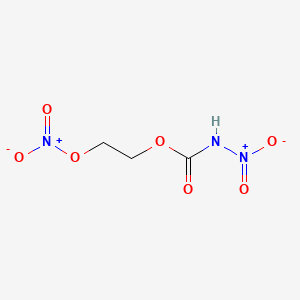
N-Nitro-2-hydroxyethyl-carbamic acid nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitro-2-hydroxyethyl-carbamic acid nitrate is a chemical compound with the molecular formula C3H5N3O7 and a molecular weight of 195.09 g/mol . It is known for its unique structure, which includes both nitro and carbamic acid functional groups. This compound has various applications in scientific research and industry due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-2-hydroxyethyl-carbamic acid nitrate typically involves the nitration of 2-hydroxyethyl carbamate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include nitric acid and sulfuric acid, which act as nitrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully optimized to achieve efficient production .
化学反応の分析
Types of Reactions
N-Nitro-2-hydroxyethyl-carbamic acid nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-hydroxyethyl carbamic acid amine, while substitution of the hydroxyl group can produce various derivatives depending on the substituent introduced .
科学的研究の応用
N-Nitro-2-hydroxyethyl-carbamic acid nitrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Nitro-2-hydroxyethyl-carbamic acid nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in specific biological effects .
類似化合物との比較
Similar Compounds
N-Nitro-2-hydroxyethyl-carbamic acid: Lacks the nitrate group, resulting in different chemical properties.
2-Hydroxyethyl carbamic acid nitrate: Lacks the nitro group, affecting its reactivity and applications.
N-Nitro-2-hydroxyethyl-carbamate: Similar structure but different functional groups, leading to distinct chemical behavior.
Uniqueness
特性
IUPAC Name |
2-nitrooxyethyl N-nitrocarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O7/c7-3(4-5(8)9)12-1-2-13-6(10)11/h1-2H2,(H,4,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWSIEPHAHSKRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])OC(=O)N[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













